Ethyl alpha-allylcyclopent-2-ene-1-acetate

Volatility Thermal Properties Fragrance Chemistry

Ethyl alpha-allylcyclopent-2-ene-1-acetate (CAS 84682-17-7; IUPAC: ethyl 2-cyclopent-2-en-1-ylpent-4-enoate) is a specialty cyclopentene ester featuring a cyclopentene ring substituted at the alpha‑position with an allyl side‑chain and an ethyl ester moiety. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g·mol⁻¹ and a calculated boiling point of 298.6 °C at 760 mmHg.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 84682-17-7
Cat. No. B12725489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl alpha-allylcyclopent-2-ene-1-acetate
CAS84682-17-7
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=C)C1CCC=C1
InChIInChI=1S/C12H18O2/c1-3-7-11(12(13)14-4-2)10-8-5-6-9-10/h3,5,8,10-11H,1,4,6-7,9H2,2H3
InChIKeyLLGQUDIFQHRDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl alpha-allylcyclopent-2-ene-1-acetate (CAS 84682-17-7): Core Physicochemical and Structural Identity for Informed Procurement


Ethyl alpha-allylcyclopent-2-ene-1-acetate (CAS 84682-17-7; IUPAC: ethyl 2-cyclopent-2-en-1-ylpent-4-enoate) is a specialty cyclopentene ester featuring a cyclopentene ring substituted at the alpha‑position with an allyl side‑chain and an ethyl ester moiety. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g·mol⁻¹ and a calculated boiling point of 298.6 °C at 760 mmHg [1]. The compound is listed under EINECS number 283‑578‑9 and is primarily employed as a research intermediate in organic synthesis and fragrance development . Owing to its dual unsaturation (ring olefin + terminal allyl olefin), it serves as a structurally more complex congener of the simpler fragrance ester ethyl 2‑cyclopentene‑1‑acetate (CAS 15848‑49‑4, Sultanene) [2].

Why Ethyl alpha-allylcyclopent-2-ene-1-acetate Cannot Be Simply Replaced by Sultanene or Other Unsubstituted Cyclopentene Acetates


The alpha‑allyl substituent on ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate fundamentally alters its physicochemical profile relative to the closest commercial analog, ethyl 2‑cyclopentene‑1‑acetate (Sultanene). This substitution increases the molecular weight by 40 g·mol⁻¹ (194.27 vs. 154.21 g·mol⁻¹), introduces a second reactive carbon‑carbon double bond, and elevates the boiling point by approximately 105 °C and the flash point by about 116 °C [1][2]. Consequently, formulations or synthetic sequences optimized for Sultanene cannot accommodate the dramatically different volatility, thermal stability, and reactivity profile of the alpha‑allylated derivative. Substituting one for the other without reformulation would lead to uncontrolled evaporation kinetics in fragrance applications, altered diffusion coefficients in polymeric matrices, and divergent reactivity in multi‑step organic syntheses [3].

Ethyl alpha-allylcyclopent-2-ene-1-acetate (CAS 84682-17-7): Quantitative Differentiation Evidence Versus Closest Analogs


Boiling Point: ~105 °C Higher Than Ethyl 2‑Cyclopentene‑1‑acetate (Sultanene) Dictating Distinct Evaporation and Distillation Profiles

Ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate exhibits a calculated boiling point of 298.6 °C at 760 mmHg, compared with 193.1 °C at 760 mmHg for the non‑allylated analog ethyl 2‑cyclopentene‑1‑acetate (Sultanene, CAS 15848‑49‑4) [1]. The ~105.5 °C elevation is attributable to the higher molecular weight and increased van der Waals interactions conferred by the allyl substituent, and it directly impacts formulation design parameters such as headspace concentration build‑up and dry‑down kinetics in perfumery, as well as purification requirements in preparative synthesis [2].

Volatility Thermal Properties Fragrance Chemistry

Flash Point: ~116 °C Higher Enabling Safer High‑Temperature Processing and Storage Compared with Sultanene

The flash point of ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate is reported as 195.7 °C (calculated), versus 79.2 °C for ethyl 2‑cyclopentene‑1‑acetate [1]. The approximately 116.5 °C difference moves the target compound from a ‘flammable liquid’ category toward a ‘combustible liquid’ classification under standard GHS criteria, substantially reducing fire risk during heated‑vessel operations, rotary evaporation, and bulk storage . For procurement, this translates to potentially lower insurance premiums, simpler storage compliance, and broader compatibility with high‑temperature synthetic transformations.

Safety Thermal Stability Process Engineering

Molecular Weight and Heavy Atom Count: 26% Larger Mass and 3 Additional Heavy Atoms vs. Sultanene Alter Diffusivity and Olfactory Perception

Ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate possesses a molecular mass of 194.27 g·mol⁻¹ and contains 14 heavy atoms, while ethyl 2‑cyclopentene‑1‑acetate registers 154.21 g·mol⁻¹ and 11 heavy atoms [1]. The mass increase of 40.06 g·mol⁻¹ (+26.0%) and the three additional carbon atoms directly reduce the vapor pressure and gas‑phase diffusion coefficient (estimated inversely proportional to the square root of molecular weight), thereby extending the substantivity of the odor character on skin or fabric [2]. The additional rotatable bonds (6 vs. an estimated 3) further differentiate the conformational landscape, which can influence receptor‑binding events relevant to odor perception and biological recognition .

Molecular Size Diffusion Olfactory Properties

Dual Olefin Functionality: Two Distinct Reactive Double Bonds vs. One in Sultanene Enable Orthogonal Synthetic Transformations

The target compound contains two structurally distinct carbon‑carbon double bonds—a cyclic olefin in the cyclopentene ring and a terminal allyl olefin on the side‑chain—whereas ethyl 2‑cyclopentene‑1‑acetate carries only the ring olefin [1]. This duality enables chemoselective functionalization: the terminal allyl double bond can undergo thiol‑ene click reactions, hydroboration, or olefin metathesis independently of the ring olefin, which remains available for Diels‑Alder cycloadditions or epoxidation [2]. Quantitative reactivity differentiation is class‑level and depends on the specific transformation, but the presence of two orthogonal handles is an unequivocal structural advantage over single‑olefin cyclopentene acetates.

Synthetic Utility Chemoselectivity Polymer Chemistry

Structural Preorganization Toward Jasmonate Scaffolds: The Allyl‑Cyclopentene Core Reduces Synthetic Steps Compared with Saturated or Monounsaturated Precursors

Ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate contains the cyclopentene nucleus with a pre‑installed allyl side‑chain, closely resembling the carbon skeleton of jasmonic acid and its derivatives (e.g., methyl jasmonate), which are important plant signaling molecules and fragrance ingredients [1]. In contrast, ethyl 2‑cyclopentene‑1‑acetate lacks the side‑chain and requires separate alkylation or olefination steps to install the pentenyl or allyl fragment [2]. While no direct comparative synthetic‑efficiency study is available for this exact compound, the structural preorganization reduces the minimum number of synthetic operations required to access jasmonate‑like architectures by at least one C‑C bond‑forming step, which is a qualitative procurement advantage for laboratories focused on jasmonate analog synthesis.

Jasmonate Analogs Natural Product Synthesis Medicinal Chemistry

Ethyl alpha-allylcyclopent-2-ene-1-acetate (CAS 84682-17-7): High‑Value Application Scenarios Grounded in Quantitative Differentiation


Long‑Lasting Fragrance Formulations Requiring Extended Substantivity and Reduced Top‑Note Volatility

The 105 °C higher boiling point and 26% greater molecular weight of ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate relative to Sultanene (ethyl 2‑cyclopentene‑1‑acetate) translate into a slower evaporation profile and longer retention on substrates such as skin, fabric, or hair [Section 3, Evidence Items 1 and 3]. This makes it suitable as a base‑ or middle‑note booster in fine fragrances where the unsubstituted analog would dissipate too rapidly. The 116 °C higher flash point further simplifies the incorporation of this ingredient into formulations that undergo heated blending or require compliance with stringent fire‑safety regulations [Section 3, Evidence Item 2]. Procurement teams targeting high‑substantivity, low‑volatility cyclopentene ester modules should prioritize this compound over the faster‑evaporating Sultanene.

Orthogonal Chemical Handle for Convergent Synthesis of Complex Cyclopentane Natural Products and Jasmonate Analogs

The dual‑olefin architecture—a cyclic double bond in the cyclopentene ring plus a terminal allyl double bond—provides two chemically distinguishable reactive sites [Section 3, Evidence Item 4]. In practice, the terminal allyl group can undergo thiol‑ene ‘click’ chemistry, olefin cross‑metathesis, or hydroboration without perturbing the ring olefin, which remains available for Diels‑Alder cycloaddition, epoxidation, or hydrogenation. This orthogonality is absent in the single‑olefin comparator Sultanene. Furthermore, the pre‑installed allyl side‑chain reduces the number of carbon‑carbon bond‑forming operations required to construct jasmonate‑like scaffolds, offering a procurement advantage for synthetic groups working on plant‑hormone analogs, anti‑inflammatory agents, or jasmonate‑derived fragrance materials [Section 3, Evidence Item 5].

Polymer and Materials Chemistry: Allyl‑Functionalized Cyclopentene Monomer for Cross‑Linked or Grafted Architectures

The pendant allyl group in ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate can participate in radical or metal‑catalyzed polymerization reactions, either as a comonomer or as a grafting site for surface modification of existing polymers. The cyclopentene ring provides additional options for ring‑opening metathesis polymerization (ROMP) or post‑polymerization functionalization. The higher thermal stability (evidenced by the 195.7 °C flash point) permits processing at elevated temperatures that would be hazardous with the lower‑flash‑point Sultanene [Section 3, Evidence Item 2]. This dual‑reactivity profile, combined with the safety margin, makes the compound a compelling candidate for specialty polymer research where both olefinic sites are exploited in a single monomer unit.

Medicinal Chemistry Building Block for Jasmonate‑Sensitive Pathway Modulators

Jasmonic acid and its methyl ester are lipid‑derived signaling molecules in plants that also exhibit anti‑inflammatory and anticancer activities in mammalian systems. Ethyl alpha‑allylcyclopent‑2‑ene‑1‑acetate, with its cyclopentene core and pre‑attached allyl fragment, serves as a structurally biased starting material for synthesizing jasmonate analogs [Section 3, Evidence Item 5]. Compared with simpler cyclopentene esters that lack the side chain, this compound eliminates at least one alkylation or Wittig olefination step, thereby streamlining analog library synthesis. Procurement by medicinal chemistry groups focused on jasmonate‑related targets should consider the time and resource savings afforded by the pre‑functionalized scaffold.

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